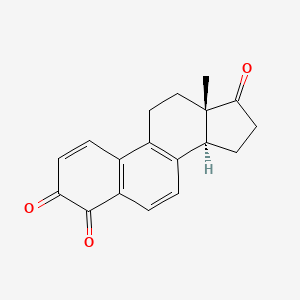

Equilenin-3,4-quinone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

170473-80-0 |

|---|---|

分子式 |

C18H16O3 |

分子量 |

280.3 g/mol |

IUPAC 名称 |

(13S,14S)-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,4,17-trione |

InChI |

InChI=1S/C18H16O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h2-4,6,14H,5,7-9H2,1H3/t14-,18-/m0/s1 |

InChI 键 |

UQLMCUUQDJGQRD-KSSFIOAISA-N |

手性 SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=O)C4=O |

规范 SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=O)C4=O |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Equilenin 3,4 Quinone

Strategies for In Vitro Equilenin-3,4-quinone Synthesis

The in vitro synthesis of this compound is achieved through the oxidation of its direct precursor, 4-hydroxyequilenin (B1202715) (4-OHEN). nih.govacs.org This catechol metabolite can be converted to the corresponding ortho-quinone via several methods.

One primary strategy is the autoxidation of 4-hydroxyequilenin. nih.gov This process occurs when 4-OHEN is exposed to oxygen under appropriate conditions, leading to the formation of the highly reactive this compound. This method is noted for its simplicity and relevance to potential biological transformations. The major metabolite of equilin, 4-hydroxyequilin, can also serve as a starting point, as it autoxidizes to an o-quinone that subsequently isomerizes to the more stable and potent 4-hydroxyequilenin-o-quinone. nih.gov

A more controlled chemical synthesis involves the use of specific oxidizing agents. A general and effective method for synthesizing estrogen quinones, including analogs of this compound, is the oxidation of the corresponding catechol estrogen with manganese dioxide (MnO2). nih.gov Additionally, enzymatic methods have been employed for related compounds, where catechol metabolites are oxidized using enzymes such as tyrosinase or via incubation with rat liver microsomes, which contain cytochrome P450 enzymes. nih.gov

| Method | Precursor | Reagent/Condition | Product | Reference |

| Autoxidation | 4-Hydroxyequilenin | Oxygen/Physiological Conditions | This compound | nih.govnih.gov |

| Chemical Oxidation | 4-Hydroxyequilenin | Manganese Dioxide (MnO2) | This compound | nih.gov |

| Enzymatic Oxidation | Catechol Estrogens | Tyrosinase / Liver Microsomes | o-Quinones | nih.gov |

Chemical Oxidation Pathways and Precursor Derivatization

The formation of this compound is fundamentally an oxidation process centered on the A-ring of the steroid. The key precursor for this transformation is the catechol metabolite, 4-hydroxyequilenin (4-OHEN). nih.gov

Precursor Synthesis: The precursor, 4-OHEN, can be synthesized from related equine estrogens. For instance, research has described the synthesis of 4-OHEN by treating equilin with Fremy's salt (Potassium nitrosodisulfonate). acs.org This derivatization is a critical step to introduce the catechol functionality necessary for subsequent oxidation. In metabolic contexts, the 4-hydroxylation of equilenin (B1671562) is catalyzed by cytochrome P450 enzymes, representing a major pathway for its activation. nih.gov

Oxidation Pathway: Once the catechol 4-OHEN is formed, it is oxidized to the corresponding ortho-quinone (this compound). This conversion involves the removal of two hydrogen atoms and two electrons from the hydroxyl groups on the A-ring. The resulting quinone is a redox-active molecule. acs.org This redox activity allows it to participate in cycling reactions, which can generate reactive oxygen species. acs.org The 3,4-quinones of estrogens are generally found to be more stable than their corresponding 2,3-quinone isomers. nih.gov The oxidation from catechol to o-quinone is a pivotal step, transforming the estrogen metabolite into a highly reactive electrophile. semanticscholar.org

Structural Characterization of Synthesized this compound Analogs

The definitive identification and structural elucidation of this compound and its reaction products, such as DNA adducts, rely on a combination of modern spectroscopic techniques.

Spectroscopic Methods: Characterization of synthesized estrogen quinones is typically accomplished using UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural confirmation. acs.org For complex analogs and adducts, advanced NMR techniques are employed, including DQF-COSY, ROESY, HMQC, and HMBC, to unambiguously assign stereochemistry and points of covalent attachment. acs.org In the ¹H NMR spectra of quinone derivatives, characteristic shifts are observed for protons on the quinone ring and adjacent positions. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov Techniques like electrospray MS have been used to identify oxidized deoxynucleosides formed from the reaction of 4-OHEN with DNA. acs.org

X-ray Crystallography: For definitive three-dimensional structural analysis, X-ray crystallography can be employed. The crystal structure of an unsaturated B-ring steroid analog, 17β-methyl-17α-dihydroequilenin (NCI 122), complexed with the estrogen receptor α ligand-binding domain has been determined, providing precise atomic coordinates and conformational details. nih.gov

These analytical methods provide the necessary evidence to confirm the identity, purity, and detailed structure of synthesized this compound and its derivatives.

| Technique | Information Provided | Reference |

| ¹H and ¹³C NMR | Core structure, proton/carbon environment | nih.govacs.org |

| Advanced NMR (COSY, ROESY) | Connectivity, stereochemistry, spatial proximity | acs.org |

| Mass Spectrometry (MS) | Molecular weight, elemental formula | nih.govacs.org |

| UV Spectroscopy | Electronic transitions, conjugation | nih.gov |

| X-ray Crystallography | 3D atomic structure, conformation | nih.gov |

Metabolic Formation and Enzymatic Biotransformation of Equilenin 3,4 Quinone

Biological Pathways of Equilenin-3,4-quinone Generation

The primary biological pathway for the generation of this compound begins with the metabolic activation of the parent compound, equilenin (B1671562). This activation primarily involves a hydroxylation reaction, which is then followed by an oxidation step.

The key intermediate in this pathway is 4-hydroxyequilenin (B1202715) (4-OHEN). nih.gov The formation of this catechol metabolite is a critical prerequisite for the subsequent generation of the quinone. Once formed, 4-hydroxyequilenin undergoes a two-electron oxidation to yield the corresponding ortho-quinone (o-quinone), which is this compound. nih.govnih.gov This reactive quinone is considered a significant contributor to the biological activity of equilenin. nih.govnih.gov

Role of Cytochrome P450 Enzymes and Other Oxidative Processes in Quinone Formation

The initial and rate-limiting step in the formation of this compound is the hydroxylation of equilenin, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, the 4-hydroxylation of equilenin to produce 4-hydroxyequilenin is predominantly carried out by CYP1A1 and CYP1B1. nih.govmdpi.com

Following its formation, 4-hydroxyequilenin can undergo autoxidation to form this compound. nih.govnih.gov This process can occur without the need for further enzymatic catalysis. nih.gov The resulting quinone is a redox-active molecule. It can participate in redox cycling, a process that can be catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase. nih.gov This cycling between the quinone and its semiquinone radical can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress. nih.govjacewellness.com

Comparative Analysis of Equine and Endogenous Estrogen Quinone Metabolism

A significant distinction exists between the metabolic pathways of equine estrogens, such as equilenin and equilin, and endogenous human estrogens like estrone (B1671321) and estradiol. The metabolism of equine estrogens is characterized by a preference for 4-hydroxylation. acs.orgnih.gov In contrast, endogenous estrogens are primarily metabolized via 2-hydroxylation. acs.orgnih.govnih.gov

This difference in the initial hydroxylation step has profound implications for the subsequent formation of quinones and their biological activities. The 4-hydroxylation pathway is considered more likely to lead to the formation of carcinogenic metabolites. nih.gov The resulting 4-hydroxyequilenin readily autoxidizes to the stable and reactive this compound. nih.gov Quantum chemical analysis suggests that this compound has a significantly lower activation Gibbs free energy for Michael addition compared to the quinone of estrone, indicating a higher reactivity towards DNA. mdpi.com

The following table provides a comparative summary of the metabolism of equine and endogenous estrogens:

| Feature | Equine Estrogens (e.g., Equilenin, Equilin) | Endogenous Estrogens (e.g., Estrone, Estradiol) |

|---|---|---|

| Primary Hydroxylation Pathway | 4-Hydroxylation | 2-Hydroxylation |

| Key Catechol Metabolite | 4-Hydroxyequilenin | 2-Hydroxyestrone/2-Hydroxyestradiol |

| Predominant Quinone Formation | Readily forms stable o-quinone (autoxidation) | Forms less stable o-quinones |

| Relative Reactivity of Quinone | Higher | Lower |

This table highlights the key metabolic differences that influence the formation and reactivity of estrogen quinones.

Molecular Mechanisms of Equilenin 3,4 Quinone Biological Interaction

Deoxyribonucleic Acid (DNA) Adduction and Mutagenesis Mechanisms

Equilenin-3,4-quinone can directly damage DNA, leading to the formation of DNA adducts, which are chemical modifications of the DNA. These adducts can interfere with DNA replication and transcription, potentially leading to mutations and initiating carcinogenesis. The formation of these adducts is a multi-step process involving various chemical reactions.

A primary mechanism of DNA damage by this compound involves the formation of unstable adducts with purine (B94841) bases (adenine and guanine), which can lead to the cleavage of the glycosidic bond connecting the base to the sugar-phosphate backbone of DNA. This process, known as depurination, creates an apurinic (AP) site, which is a lesion in the DNA that can lead to mutations if not properly repaired. researchgate.netnih.gov

The process begins with the metabolic oxidation of estrogens to form ortho-quinones. researchgate.netmdpi.com These quinones can then attack the nucleophilic sites of purine bases in DNA. semanticscholar.org This interaction results in the loss of a purine base from the DNA chain, forming a "depurinating adduct" from the quinone and the base. researchgate.netmdpi.com The resulting abasic sites are prone to error during DNA repair, which can induce point mutations. semanticscholar.org Theoretical studies suggest that equine estrogens like equilenin (B1671562) may facilitate depurination more readily than endogenous human estrogens. researchgate.net

The initial step in the formation of DNA adducts by this compound is a nucleophilic attack by the DNA base on the quinone molecule. This reaction often proceeds via a Michael addition, a type of conjugate addition reaction. mdpi.comwikipedia.orgmasterorganicchemistry.com In this mechanism, a lone pair of electrons from a nitrogen atom in the purine base (specifically N7 of guanine (B1146940) or N3 of adenine) attacks the C1 atom of the this compound. researchgate.netmdpi.comresearchgate.net

This attack leads to the formation of a covalent bond between the estrogen quinone and the purine base. researchgate.netsemanticscholar.org Following the initial addition, a proton is lost from the C1 position of the quinone, which restores the aromaticity of its "A" ring. researchgate.netmdpi.comresearchgate.net Computational and experimental data support a mechanism involving a proton-assisted Michael addition. nih.gov The reactivity of this compound in this reaction is notably high, in part due to the stability of its protonated form, which is the actual species that reacts with the purine bases. mdpi.com

In addition to the unstable depurinating adducts, this compound can also form stable, bulky cyclic DNA adducts. nih.govacs.org These adducts are formed through reactions with deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG). nih.gov The formation of these unique cyclic adducts has been observed both in vitro and in vivo. researchgate.netacs.orgnih.gov These stable adducts can distort the DNA double helix and interfere with the function of DNA polymerases and repair enzymes. The formation of such bulky adducts is a significant form of DNA damage. nih.gov

| Adduct Type | Description | References |

| Depurinating Adducts | Unstable adducts with purine bases (adenine and guanine) that lead to the loss of the base from the DNA backbone, creating an apurinic site. | researchgate.netnih.gov |

| Stable Cyclic Adducts | Bulky, stable adducts formed with deoxycytidine, deoxyadenosine, and deoxyguanosine that can distort the DNA helix. | nih.govacs.org |

The reaction of this compound with DNA bases can result in the formation of multiple stereoisomers for each adduct. nih.govacs.org For each base, four distinct stereoisomeric adducts have been identified. nih.gov These stereoisomers have been shown to possess limited conformational flexibility due to their near-perpendicular ring systems, which obstruct Watson-Crick hydrogen bonding. nih.govacs.org

Computational studies have revealed that pairs of stereoisomers often exhibit near-mirror-image conformations. nih.govresearchgate.net This stereochemistry leads to opposite orientations of the equilenin rings relative to the 5' to 3' direction of the damaged DNA strand. nih.govacs.org These distinct three-dimensional structures are critical as they can influence how the adducts are recognized and processed by DNA repair enzymes, potentially leading to different biological outcomes.

The local DNA sequence surrounding the site of adduct formation plays a crucial role in determining the conformation of the adduct and the extent of DNA distortion. researchgate.net The formation of cyclic adducts is highly dependent on the sequence context and the secondary structure of the DNA. acs.orgnih.gov For instance, adduct formation is more favorable in single-stranded DNA compared to double-stranded DNA, likely due to the reduced accessibility of the reactive sites within the duplex. acs.orgnih.gov

The specific base sequence can influence the local destabilization of the DNA duplex, which in turn may modulate the efficiency of DNA repair for these lesions. researchgate.net For example, in certain oligonucleotide sequences, reactions with cytosine are overwhelmingly favored, while guanine adducts are not observed. acs.orgnih.gov These findings highlight that the genotoxic potential of this compound is not uniform across the genome but is influenced by the local DNA environment.

Generation of Reactive Oxygen Species (ROS) and Oxidative Damage

Beyond direct adduction, this compound contributes to DNA damage through the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This occurs through a process called redox cycling. The quinone can be reduced to a semiquinone radical, which then reacts with molecular oxygen to produce the superoxide (B77818) anion radical, regenerating the quinone in the process. mdpi.comnih.gov This cycle can repeat, leading to a significant accumulation of ROS.

These ROS, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can induce oxidative damage to various cellular components, including DNA. researchgate.netmdpi.commdpi.com Oxidative DNA damage can manifest as single-strand breaks and the formation of oxidized bases, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG). nih.govnih.govnih.gov This type of damage is another important mechanism through which this compound can exert its genotoxic effects. nih.gov The redox cycling of catechol estrogens is a plausible mechanism for estrogen-mediated carcinogenicity. nih.gov

| Type of Damage | Mechanism | Key Damaging Species | References |

| DNA Adduction | Direct covalent binding to DNA bases. | This compound | mdpi.comnih.gov |

| Oxidative Damage | Damage to DNA through reactive oxygen species. | Superoxide anion, hydrogen peroxide, hydroxyl radicals | nih.govnih.govnih.gov |

Quinone Redox Cycling and Superoxide Radical Formation

The chemical structure of this compound predisposes it to a process known as quinone redox cycling. This process involves the one-electron reduction of the quinone (Q) to a semiquinone radical anion (SQ•−). researchgate.net This reduction can be catalyzed by various cellular reductases, such as NADPH-cytochrome P450 reductase. nih.gov The semiquinone radical is highly unstable and readily transfers an electron to molecular oxygen (O₂), regenerating the parent quinone and forming a superoxide radical (O₂•−). researchgate.netnih.gov This futile cycle can repeat, leading to a continuous production of superoxide radicals as long as reducing equivalents (like NADPH) and oxygen are available. acs.orgimrpress.com The precursor to this compound, 4-hydroxyequilenin (B1202715) (4-OHEN), can autoxidize to the o-quinone, which then enters this redox couple with its semiquinone radical, driving the generation of reactive oxygen species. nih.gov

This redox activity is a significant contributor to cellular oxidative stress. The continuous generation of superoxide radicals can overwhelm the cell's antioxidant defenses, leading to damage to various cellular components. nih.gov

Hydroxyl Radical Generation via Fenton Reaction and DNA Oxidation (e.g., 8-Hydroxy-2'-deoxyguanosine (B1666359) Formation)

The superoxide radicals generated during the redox cycling of this compound are precursors to more potent reactive oxygen species. Superoxide can be dismutated, either spontaneously or enzymatically by superoxide dismutase, to form hydrogen peroxide (H₂O₂). researchgate.netnih.gov

In the presence of transition metal ions, particularly ferrous iron (Fe²⁺) or cuprous copper (Cu⁺), hydrogen peroxide can undergo the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). nih.govillinois.edunih.gov This radical is a powerful oxidizing agent that can indiscriminately damage nearby molecules, including DNA. illinois.edunih.gov The hydroxyl radical can abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone, leading to strand breaks. nih.gov Furthermore, it can oxidize DNA bases, with guanine being particularly susceptible due to its low oxidation potential. youtube.com

A common product of this oxidation is 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a well-established biomarker of oxidative DNA damage. nih.govyoutube.com The formation of 8-OH-dG can lead to G to T transversions during DNA replication if not repaired, representing a significant mutagenic lesion. youtube.com Studies have shown that the precursor 4-hydroxyequilenin can cause the formation of 8-oxodeoxyguanosine (another name for 8-OH-dG) in vitro. nih.gov

Mobilization of Metal Ions (e.g., Fe²⁺) from Cellular Stores

The generation of hydroxyl radicals via the Fenton reaction is critically dependent on the availability of reduced transition metals like Fe²⁺. nih.govillinois.edu While direct evidence of this compound actively mobilizing iron from cellular stores such as ferritin is not extensively documented, the redox cycling process itself can influence the cellular iron pool. The superoxide and other reducing species generated during the redox cycle of quinones can facilitate the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), thereby making it available for the Fenton reaction. Some quinones have been shown to possess iron-chelating properties, which could potentially facilitate the release of iron from storage proteins. nih.gov The presence of metal ions, such as copper, has been shown to enhance the ability of 4-hydroxyequilenin to cause DNA single-strand breaks, presumably due to the redox cycling generating hydrogen peroxide and ultimately copper-peroxide complexes. nih.gov

Protein Alkylation and Enzyme Modulation

This compound is an electrophilic species that can react with cellular nucleophiles via Michael addition. researchgate.net A primary target for this covalent binding is the tripeptide glutathione (B108866) (GSH), which is abundant in cells and serves as a key antioxidant and detoxifying agent. The reaction of this compound with the sulfhydryl group of the cysteine residue in GSH forms glutathione conjugates. acs.orgnih.gov This conjugation is a detoxification pathway, as it neutralizes the reactive quinone. However, this process can lead to the depletion of the cellular glutathione pool. nih.gov Significant depletion of GSH can impair the cell's antioxidant capacity, rendering it more susceptible to oxidative damage from ROS generated during redox cycling. Studies on 4-hydroxyequilenin-o-quinone have shown that it reacts with GSH to form both mono- and di-GSH adducts. acs.orgnih.gov Interestingly, it has been observed that the conjugation of 4-hydroxyequilenin with GSH can be reversible, with the potential for enzymatic regeneration of the parent catechol, thereby perpetuating its biological activity. nih.gov

The electrophilic nature of this compound and the oxidative stress it induces can lead to the modulation of redox-sensitive enzymes. A notable target is Glutathione S-transferase (GST), a family of enzymes that catalyze the conjugation of GSH to electrophilic compounds. The precursor, 4-hydroxyequilenin (which autoxidizes to the quinone), has been identified as a potent, irreversible inactivator of GST. nih.gov The mechanism of inactivation likely involves the covalent modification of critical amino acid residues on the enzyme by the quinone and/or oxidative damage from the hydrogen peroxide generated during redox cycling. nih.gov By inhibiting GST, this compound can compromise a major cellular detoxification pathway, potentially enhancing its own toxicity and that of other xenobiotics.

| Enzyme | Effect of this compound Precursor (4-OHEN) | Type of Inhibition | Kinetic Parameters |

| Glutathione S-transferase (GST) | Potent inhibitor | Irreversible | Ki = 620 µM, k₂ = 7.3 x 10⁻³ s⁻¹ |

Table based on kinetic studies of 4-hydroxyequilenin with GST. nih.gov

Estrogen Receptor-Mediated Cellular Transport and Interaction

The transport of this compound into cells and its subsequent localization can be influenced by the estrogen receptor (ER). While the quinone itself may have altered binding affinity, its catechol precursor, 4-hydroxyequilenin, is recognized as a potent estrogen. nih.gov It is plausible that 4-hydroxyequilenin is transported into estrogen-responsive cells via the estrogen receptor. nih.gov Once inside the cell, particularly in the nucleus, it can be oxidized to the reactive this compound in close proximity to DNA. This targeted delivery could enhance the genotoxic potential of the quinone. nih.gov Studies have shown that cells expressing estrogen receptors (ERα or ERβ) exhibit significantly more DNA damage when treated with 4-hydroxyequilenin compared to ER-negative cells, suggesting that the ER may potentiate its genotoxic effects. nih.govucy.ac.cy Furthermore, 4-hydroxyequilenin-o-quinone has been shown to covalently modify the estrogen receptor itself, with a greater sensitivity observed for ERα compared to ERβ. nih.gov

Nuclear Membrane Permeation Mechanisms

The entry of this compound into the cellular nucleus is a critical step that precedes its interaction with genomic DNA and nuclear proteins. This translocation is understood to occur through two primary mechanisms: passive diffusion and active transport.

Passive Diffusion: As a relatively small and lipophilic molecule, this compound is capable of passively diffusing across the lipid bilayer of the nuclear envelope. semanticscholar.org This transport mechanism does not require cellular energy and is driven by the concentration gradient of the molecule between the cytoplasm and the nucleoplasm. The physicochemical properties of the quinone facilitate its movement through the hydrophobic core of the nuclear membrane, allowing it to gain access to the nuclear compartment.

Active Transport Mediated by Estrogen Receptor-Alpha: A more specific and efficient mechanism for the nuclear uptake of this compound and its precursor, 4-hydroxyequilenin (4-OHEN), is mediated by Estrogen Receptor-Alpha (ERα). semanticscholar.orgnih.gov In this process, ERα acts as a carrier protein, binding to the equilenin metabolite in the cytoplasm and facilitating its transport into the nucleus. This active transport process is often described as a "Trojan horse" mechanism. nih.gov By binding to ERα, the genotoxic catechol metabolite is effectively concentrated within the nucleus, in close proximity to DNA. nih.gov Studies have shown that the presence of ERα significantly enhances the rate of DNA damage induced by 4-OHEN, which autoxidizes to the reactive quinone. nih.gov Imaging of reactive oxygen species (ROS) generated by 4-OHEN demonstrated a selective accumulation within the nucleus of ERα-positive cells, a phenomenon not observed in ERα-negative cells. nih.gov This receptor-mediated transport significantly increases the nuclear concentration of the quinone, thereby amplifying its potential for genomic interaction and damage. nih.gov

Estrogen Receptor-Alpha Binding and Modulation

Once inside the nucleus, this compound can directly interact with and modulate the function of Estrogen Receptor-Alpha (ERα), a key regulator of gene expression. The precursor to the quinone, 4-hydroxyequilenin (4-OHEN), has been identified as a potent estrogen. nih.gov

Research has demonstrated that 4-OHEN, which readily converts to this compound, functions as an estrogen with nanomolar potency in cell culture. nih.gov It has been shown to activate the binding of ERα to estrogen-responsive genes in breast cancer cells. nih.gov The cytotoxic effects of 4-OHEN are significantly more pronounced in ER-positive breast cancer cells compared to ER-negative cells, highlighting the role of the receptor in mediating its biological activity. nih.gov For instance, the concentration of 4-OHEN required to cause 50% cell death (LC50) was found to be 4- to 6-fold lower in ER-positive cells (MCF-7 and S30) than in ER-negative cells (MDA-MB-231). nih.gov

This interaction is a crucial aspect of its molecular mechanism, as the binding of a ligand to ERα initiates a conformational change in the receptor. This change leads to receptor dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The ability of this compound's precursor to activate ERα suggests that the quinone itself can influence ERα-mediated signaling pathways, potentially contributing to the altered gene expression patterns observed in cells exposed to this compound.

The binding affinity of various estrogens to ERα can be compared using the Relative Binding Affinity (RBA), where 17β-estradiol is set as the reference standard at 100%. The parent compound of the quinone, equilenin, demonstrates a notable affinity for ERα.

| Compound | Relative Binding Affinity (RBA) for ERα (%) |

|---|---|

| 17β-estradiol | 100 |

| Equilenin | 13 |

This table is based on data where the RBA of each ligand was calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the competitor, multiplied by 100. nih.gov

Computational and Theoretical Investigations of Equilenin 3,4 Quinone Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has been employed to investigate the reaction mechanisms between estrogen quinones, including equilenin-3,4-quinone, and DNA nucleosides. semanticscholar.orgresearchgate.net These calculations help to map out the potential energy surfaces of the reactions, identify transition states, and determine the energetics (e.g., Gibbs free energy) of each step.

The primary reaction mechanism between this compound and purine (B94841) nucleosides (deoxyadenosine and deoxyguanosine) is a Michael addition. semanticscholar.org This process is initiated by the electrophilic attack of the quinone on a nucleophilic site of the DNA base, leading to the formation of a covalent bond. semanticscholar.org DFT calculations have shown that this initial Michael addition is the rate-determining step in the subsequent depurination pathway, which can lead to mutations. nih.gov

Studies comparing this compound with other estrogen quinones like estrone-3,4-quinone and equilin-3,4-quinone have revealed important differences in their reactivity. The unique, fully aromatic B-ring of equilenin (B1671562) influences the electronic properties of the quinone system, affecting the energy barriers of the reaction. semanticscholar.org The computed Gibbs free energy profiles indicate that the reaction of this compound with DNA bases is kinetically feasible. semanticscholar.org

| Reactants | Reaction Pathway | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| This compound + Deoxyadenosine (B7792050) | Michael Addition | Data not specified in search results |

| This compound + Deoxyguanosine | Michael Addition | Data not specified in search results |

| Bisphenol A-3,4-quinone + Deoxyadenosine | Michael Addition | 28.7 nih.gov |

| Bisphenol A-3,4-quinone + Deoxyguanosine | Michael Addition | 23.1 nih.gov |

Proton Affinity and Its Influence on Reaction Kinetics

The reactivity of quinones can be significantly influenced by the pH of the cellular environment, as they can exist in various protonated forms. semanticscholar.org Computational studies have explored the concept of protonation and its effect on the reaction kinetics of this compound. semanticscholar.orgresearchgate.net

Molecular Modeling of Equilenin-DNA Adduct Conformations

Once this compound reacts with DNA, it forms bulky covalent adducts. Molecular modeling and molecular dynamics simulations have been crucial for understanding the three-dimensional structures of these adducts within the DNA double helix and the resulting structural distortions. nih.gov

These studies have focused on the adducts formed between the metabolite 4-hydroxyequilenin (B1202715) (4-OHEN), which exists in equilibrium with the o-quinone, and deoxycytidine (dC), which are the most predominant type of adducts formed. nih.gov The research reveals that the specific stereochemistry of each adduct dictates its conformation within the DNA duplex. nih.gov

Key conformational findings include:

Location: The bulky equilenin moiety is positioned in either the major or minor groove of the B-DNA helix. nih.gov

Base Conformation: The modified cytosine base can be forced into either a syn or anti conformation. nih.gov

DNA Distortion: The presence of the adduct causes significant distortions in the DNA structure, affecting Watson-Crick base pairing at and near the lesion, disrupting base stacking interactions, and altering the dimensions of the grooves. nih.gov

Stereochemical Influence: The stereochemistry of the adduct determines the orientation of the equilenin ring system relative to the 5'-to-3' direction of the modified DNA strand. nih.govresearchgate.net For example, in the 4-OHEN-C3 adduct, the equilenin rings point toward the 5'-end, while in the 4-OHEN-C4 adduct, they are directed toward the 3'-end. researchgate.net

These distinct and unusual adduct structures, governed by their specific stereochemistry, are believed to underlie their processing as miscoding DNA lesions, which may contribute to the mutagenic potential of equilenin metabolites. nih.gov

| Adduct Feature | Description | Reference |

|---|---|---|

| Adduct Location | Major or Minor Groove of B-DNA | nih.gov |

| Modified Base | Cytosine adopts syn or anti conformation | nih.gov |

| Helix Distortion | Disruption of Watson-Crick pairing, base stacking, and groove dimensions | nih.gov |

| Stereoisomer Orientation | Equilenin rings orient towards the 5' or 3' end depending on the isomer | nih.govresearchgate.net |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative structure-activity relationship (QSAR) and quantitative structure-reactivity relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity.

For estrogen quinones, DFT calculations have been used to establish a structure-reactivity relationship between the degree of unsaturation in the B-ring and the rate of DNA depurination. semanticscholar.orgresearchgate.net By comparing estrone (B1671321) (saturated B-ring), equilin (one double bond in B-ring), and equilenin (aromatic B-ring), researchers can correlate the structural and electronic differences with their reactivity towards DNA bases. The fully aromatic B-ring in this compound leads to a unique electronic delocalization that enhances the stability of its protonated form, thereby increasing its reactivity in the Michael addition step that initiates DNA damage. semanticscholar.org This provides a clear link between the specific structure of equilenin and its heightened potential for DNA modification compared to other estrogens.

More broadly, hybrid DFT and machine learning (ML) approaches are being used to develop predictive QSAR models for large datasets of quinone-type molecules. rsc.org These models use structural and chemical descriptors to predict properties like redox potential (Ered) and acidity constant (pKa) with high accuracy, speeding up the screening of quinone molecules for various applications. rsc.org While not specific to this compound, these advanced computational techniques represent the frontier of QSAR/QSRR studies for this class of compounds.

Advanced Analytical and Spectroscopic Methodologies for Equilenin 3,4 Quinone Research

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying the metabolites of Equilenin-3,4-quinone and the covalent adducts it forms with biomolecules. acs.orgnih.gov Equilenin (B1671562) is metabolized to 4-hydroxyequilenin (B1202715) (4-OHEN), which subsequently autoxidizes to the highly reactive this compound (also referred to as 4-OHEN-o-quinone). acs.orgnih.gov This quinone readily reacts with the nucleophilic bases of DNA to form stable, cyclic adducts, which are considered potential biomarkers for assessing cancer risk. acs.orgmdpi.com

The primary strength of HRMS is its ability to provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. This is critical for distinguishing between different metabolites or adducts that may have very similar masses. Tandem mass spectrometry (MS/MS) further aids in structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which provides clues about the molecule's structure and the site of adduction. For instance, LC-MS/MS analysis has been successfully used to identify and quantify stable cyclic adducts of the quinone with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) in DNA extracted from rat mammary tissue and human breast cancer cells. acs.orgnih.gov In addition to DNA adducts, MS techniques can identify conjugates with other biological nucleophiles, such as glutathione (B108866) (GSH), which represent detoxification pathways. nih.gov

Table 1: Representative DNA Adducts of this compound Identified by Mass Spectrometry This table is interactive. Click on the headers to sort.

| Adduct Name | Abbreviation | Biomolecule | Analytical Method | Finding |

|---|---|---|---|---|

| 4-Hydroxyequilenin-deoxyadenosine | 4-OHEN-dA | DNA | LC-MS/MS | Detected in rat mammary tissue and human breast cancer cells. acs.orgnih.gov |

| 4-Hydroxyequilenin-deoxyguanosine | 4-OHEN-dG | DNA | LC-MS/MS | Detected in rat mammary tissue and human breast cancer cells. acs.orgnih.gov |

| 4-Hydroxyequilenin-deoxycytidine | 4-OHEN-dC | DNA | MALDI-TOF MS | Identified in reaction mixtures with oligodeoxynucleotides. aacrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While mass spectrometry excels at identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation, including the stereochemistry and conformational analysis, of this compound adducts. The reaction of the planar quinone with DNA nucleosides creates multiple new chiral centers, leading to the formation of several diastereoisomers for each adduct. acs.orgnih.gov

Table 2: NMR Methodologies in the Structural Analysis of this compound Adducts This table is interactive. Click on the headers to sort.

| NMR Technique | Abbreviation | Purpose | Information Yielded |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Establishes proton-proton couplings | Identifies adjacent protons, confirming parts of the spin system. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with directly attached carbons | Assigns carbon signals based on known proton assignments. |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons over 2-3 bonds | Establishes long-range connectivity, crucial for identifying the adduction site. |

Liquid Chromatography-Based Separation Techniques for Quinones and Conjugates

Liquid chromatography (LC) is the cornerstone for the separation of this compound, its parent compounds, metabolites, and various conjugates from complex biological matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) provide the necessary resolution to separate these structurally similar compounds prior to their detection and quantification. oup.comnih.gov

Reversed-phase chromatography is the most common mode used for this purpose. In this technique, a nonpolar stationary phase, typically an octadecylsilane (B103800) (ODS or C18) bonded to silica (B1680970) particles, is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.comnih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. This approach has been successfully used to separate equilenin, equilin, and their metabolites in plasma samples. oup.comnih.gov Furthermore, HPLC is capable of separating the different stereoisomers of a single DNA adduct, which is critical for studying their individual biological effects. aacrjournals.org The coupling of LC directly to a mass spectrometer (LC-MS) is a powerful combination that leverages the separation capabilities of HPLC with the sensitive and specific detection of MS. acs.orguliege.be

Table 3: Typical HPLC Parameters for Equine Estrogen Analysis This table is interactive. Click on the headers to sort.

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary Phase | ODS Hypersil (C18) | oup.com, nih.gov |

| Mobile Phase | Solvents used for elution | Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) | madbarn.com, mdpi.com |

| Elution Mode | Method of changing mobile phase composition | Gradient Elution | mdpi.com |

Application of Isotopic Labeling in Metabolic and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to elucidate the mechanisms of its reactions. researchgate.net This approach involves replacing one or more atoms in a molecule with their stable, heavy isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). nih.gov Because the isotopically labeled molecules are chemically identical to their unlabeled counterparts, they follow the same metabolic and reaction pathways in a biological system. researchgate.net

When analyzed by mass spectrometry, the labeled compounds and their products are easily distinguished from their endogenous, unlabeled counterparts by their increased mass. This allows researchers to unambiguously track the transformation of a labeled precursor into its various metabolites and adducts. For example, a ¹³C-labeled version of a quinone can be introduced into a system, and any resulting reaction products will carry the ¹³C label, allowing for their specific detection even in a complex mixture. nih.gov In quantitative studies, a known amount of an isotopically labeled adduct, such as 4-OHEN-¹⁵N₅-dG, can be added to a biological sample as an internal standard. acs.org Because the labeled standard behaves identically to the unlabeled target analyte during sample extraction, chromatographic separation, and ionization, this method allows for highly accurate quantification of the adduct levels in the original sample. acs.orgresearchgate.net This approach is crucial for determining the extent of DNA damage in cells or tissues exposed to the quinone.

Table 4: Applications of Stable Isotopes in this compound Research This table is interactive. Click on the headers to sort.

| Isotope(s) | Labeled Molecule | Application | Purpose |

|---|---|---|---|

| ¹³C, ²H | Equilenin | Metabolic Pathway Tracing | To follow the conversion of equilenin to 4-OHEN and subsequently to its various conjugates and adducts. researchgate.netnih.gov |

| ¹⁵N | Deoxyguanosine (dG) | Adduct Quantification | Used to synthesize an internal standard (e.g., 4-OHEN-¹⁵N₅-dG) for accurate quantification of DNA damage by isotope dilution mass spectrometry. acs.org |

Future Research Trajectories for Equilenin 3,4 Quinone

Elucidation of Novel Metabolic and Reaction Pathways

Current understanding identifies the primary metabolic route to Equilenin-3,4-quinone as the cytochrome P450-mediated 4-hydroxylation of equilenin (B1671562) to form 4-hydroxyequilenin (B1202715) (4-OHEN), which subsequently autoxidizes to the reactive o-quinone. nih.govacs.org Unlike endogenous estrogens such as estrone (B1671321), which undergo both 2- and 4-hydroxylation, the metabolism of equilenin is exclusively directed towards the 4-hydroxy pathway, a pathway considered to be associated with carcinogenic metabolites. nih.gov The resulting this compound is more stable than the o-quinones derived from endogenous catechol estrogens, a property attributed to the extended π-conjugation from the aromatized B-ring. nih.gov

While this primary pathway is well-documented, future research should aim to:

Identify Alternative Formation Pathways: Investigate whether minor or alternative metabolic pathways, potentially catalyzed by different enzyme families (e.g., peroxidases) or under specific cellular conditions (e.g., oxidative stress), can contribute to the formation of this compound. nih.gov

Explore Reactions with Other Biomolecules: The majority of research has focused on the reaction of this compound with DNA, where it forms both stable and depurinating adducts and causes oxidative damage. nih.govnih.gov Future studies must broaden this scope to investigate its reactivity towards other crucial cellular nucleophiles. This includes identifying specific amino acid targets in proteins (e.g., cysteine, lysine) and characterizing the resulting protein adducts and their functional consequences. frontiersin.org

Characterize Detoxification and Repair Mechanisms: Elucidate the complete set of cellular detoxification pathways. While conjugation with glutathione (B108866) (GSH) is a known protective mechanism for quinones, the specific efficiency and regulation of this process for this compound need detailed characterization. acs.org Understanding how cells repair damage induced by this quinone, beyond the base excision repair of apurinic sites, is also critical. semanticscholar.org

Table 1: Known and Hypothesized Reactions of this compound

| Reactant | Reaction Type | Product(s) | Research Focus |

| DNA (Purine Bases) | Michael Addition, Redox Cycling | Depurinating Adducts (e.g., 4-OHEN-1-N7Gua), Stable Adducts, Oxidized Bases (e.g., 8-oxodG) | Characterize the full spectrum of adducts and their mutagenic potential. nih.govnih.govnih.gov |

| Proteins (e.g., Cysteine, Lysine residues) | Covalent Adduction | Protein-Quinone Adducts | Identify specific protein targets and determine the functional impact of adduction (e.g., enzyme inhibition, disruption of signaling). frontiersin.org |

| Glutathione (GSH) | Conjugation | GSH-Quinone Conjugates | Quantify the kinetics and capacity of this primary detoxification pathway. acs.org |

| Lipids (Unsaturated Fatty Acids) | Oxidation / Adduction | Lipid Peroxidation Products, Lipid Adducts | Investigate the potential for membrane damage and disruption of lipid signaling. |

Development of Advanced Computational Models for Complex Biological Systems

Computational chemistry provides powerful tools to investigate the behavior of reactive molecules like this compound at an atomic level. mdpi.com Initial studies have employed quantum chemical methods, such as Density Functional Theory (DFT), to explore the elementary reaction steps between estrogen quinones and purine (B94841) nucleosides, helping to explain the reactivity and potential for depurination. semanticscholar.orgmdpi.comresearchgate.net

Future computational efforts should evolve towards creating more comprehensive and predictive models:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Develop QM/MM models to simulate the interaction of this compound within the complex microenvironment of a biological system, such as the active site of a metabolizing enzyme or the major groove of DNA. This approach can provide insights into the factors influencing reaction selectivity and rates in situ. mdpi.com

Systems Biology and Pharmacokinetic Modeling: Construct multi-scale models that integrate data on metabolism, transport, detoxification, and macromolecular adduction. nih.gov Such models could predict the intracellular concentration of the quinone and the resulting levels of DNA or protein damage based on precursor exposure and genetic variants of metabolizing enzymes. nih.gov

In Silico Library Generation: Use quantum chemistry to calculate the physicochemical properties (e.g., NMR spectra, mass-to-charge ratios, collision cross-sections) of this compound and its potential metabolites and adducts. nih.gov These in silico libraries can aid in the identification of these transient or low-abundance species in complex biological samples analyzed by mass spectrometry or NMR. nih.gov

Refinement of Analytical Techniques for Trace Quinone Detection and Quantification in vivo/in vitro

A significant challenge in studying this compound is its high reactivity and transient nature, which makes direct detection and quantification in biological systems difficult. researchgate.net Current analytical methods have successfully quantified stable downstream biomarkers, such as DNA adducts, using techniques like immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov A highly sensitive immunoassay has been developed specifically for 4-OHEN-DNA adducts, with a detection limit of approximately five adducts per 10⁸ bases. nih.gov

To advance the field, analytical techniques must be refined to:

Improve Sensitivity for the Free Quinone: Develop ultra-sensitive methods based on UPLC-MS/MS or high-resolution mass spectrometry (HR-MS) for the direct detection of the parent quinone in cell culture and, ultimately, in vivo. creative-proteomics.comnih.gov This may require novel derivatization strategies to stabilize the quinone for analysis or advanced sample preparation techniques to enrich for this low-abundance analyte. gxu.edu.cnjst.go.jp

Enable Real-Time Monitoring: Explore the use of electrochemical sensors or specialized spectroscopic probes that could monitor the formation and depletion of this compound in real-time within in vitro systems. This would provide invaluable kinetic data on its formation and subsequent reactions.

Develop High-Throughput Adductomics: Expand upon existing methods to create high-throughput platforms for the simultaneous detection and quantification of a wide range of adducts formed by this compound with both DNA and proteins. frontiersin.org This would provide a more holistic view of its cellular targets and the extent of damage.

Table 2: Comparison of Analytical Techniques for Steroid and Quinone Analysis

| Technique | Analyte Type | Strengths | Areas for Refinement for this compound |

| LC-MS/MS | Steroids, Metabolites, Adducts | High sensitivity and selectivity; allows for simultaneous quantification of multiple analytes. waters.com | Increased sensitivity for the highly reactive free quinone; methods for differentiating isomers. nih.gov |

| Immunoassay (ELISA) | DNA Adducts | Extremely high sensitivity for a specific target; cost-effective for large sample numbers. nih.gov | Development of antibodies specific to the free quinone or protein adducts. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quinones (with derivatization) | High sensitivity for certain quinones. gxu.edu.cn | Derivatization of the polar, low-vapor-pressure steroid-quinone is complex and may not be suitable for trace analysis in vivo. |

| High-Resolution Mass Spectrometry (HR-MS) | Steroids, Metabolites | Enhanced selectivity by separating isobaric interferences; accurate mass substantiates compound identification. nih.gov | Method development and validation specifically for this compound and its adducts. |

Interdisciplinary Approaches to Steroid-Quinone Biochemistry

A comprehensive understanding of this compound can only be achieved through the integration of knowledge and techniques from diverse scientific disciplines. The study of steroid-quinones inherently links endocrinology, toxicology, biochemistry, and molecular biology. scirp.orgscirp.org

Future progress will depend on fostering collaborations that bridge these fields:

Chemistry and Toxicology: Synthetic chemists can develop stable isotope-labeled standards for this compound and its adducts, which are essential for definitive quantification by mass spectrometry. Toxicologists can use these tools to perform accurate dosimetry and risk assessment studies.

Computational Biology and Experimental Biology: Predictions from advanced computational models regarding metabolic flux or key protein targets should be used to generate specific, testable hypotheses for cell biologists and biochemists. nih.gov Conversely, experimental data on enzyme kinetics and adduct formation are needed to parameterize and validate these computational models, creating a feedback loop that refines our understanding.

Clinical Research and Analytical Chemistry: The development of refined analytical techniques for detecting quinone-derived biomarkers in accessible samples (e.g., urine, blood) is paramount. nih.gov Collaboration with clinical researchers is necessary to apply these methods to human studies, correlating biomarker levels with exposure and health outcomes.

By pursuing these integrated research trajectories, the scientific community can move beyond a foundational understanding of this compound to a comprehensive and predictive science of its role in complex biological systems.

常见问题

Q. Q1. What are the key considerations for synthesizing Equilenin-3,4-quinone with high purity in laboratory settings?

Methodological Answer : Synthesis of this compound requires precise control of oxidation conditions due to its quinone moiety’s sensitivity to over-oxidation. A validated protocol involves using catalytic amounts of iodine in dimethyl sulfoxide (DMSO) under inert atmosphere, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity should be confirmed by HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H and ¹³C) to verify the absence of side products like dimerized or hydroxylated derivatives .

Q. Q2. How can researchers validate the structural identity of this compound post-synthesis?

Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <5 ppm error.

- NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve aromatic proton coupling and quinone carbonyl signals.

- IR spectroscopy : Identify characteristic C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending vibrations.

Cross-referencing with literature data from databases like Reaxys or SciFinder is critical .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported redox properties of this compound across studies?

Methodological Answer : Discrepancies in redox potential measurements may arise from solvent polarity, pH, or reference electrode calibration. To address this:

- Standardize conditions using non-aqueous solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode.

- Perform cyclic voltammetry (CV) at varying scan rates to distinguish reversible vs. irreversible processes.

- Cross-validate with computational methods (DFT calculations) to predict redox potentials and compare with experimental data .

Q. Q4. How can researchers design experiments to probe this compound’s reactivity with biological nucleophiles (e.g., glutathione)?

Methodological Answer :

- In vitro assays : Incubate this compound with excess glutathione (GSH) in phosphate buffer (pH 7.4) at 37°C. Monitor adduct formation via LC-MS/MS (MRM mode for GSH conjugate).

- Kinetic analysis : Use stopped-flow spectroscopy to measure reaction rates under pseudo-first-order conditions.

- Computational modeling : Apply molecular docking or QM/MM simulations to predict binding sites and activation energies .

Methodological Challenges

Q. Q5. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer :

- Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves.

- Quantify uncertainty via bootstrapping or Bayesian inference.

- Account for batch effects by including random intercepts in mixed-effects models. Raw data should be archived in repositories like Zenodo for reproducibility .

Q. Q6. How can researchers address variability in spectroscopic data for this compound across laboratories?

Methodological Answer :

- Calibrate instruments using certified reference materials (e.g., NIST-traceable standards).

- Share raw spectral data (e.g., .jdx files for NMR) in supplementary materials.

- Conduct inter-laboratory comparisons via round-robin studies to identify systematic errors .

Data Interpretation and Reporting

Q. Q7. What criteria should guide the inclusion/exclusion of outlier data points in studies on this compound’s stability?

Methodological Answer :

Q. Q8. How should researchers document synthetic protocols to ensure reproducibility?

Methodological Answer :

- Provide step-by-step procedures with exact quantities, reaction times, and purification details.

- Include troubleshooting notes (e.g., color changes indicating side reactions).

- Adhere to standards in journals like Beilstein Journal of Organic Chemistry, which mandates detailed experimental sections and supplementary data .

Advanced Mechanistic Studies

Q. Q9. What techniques are optimal for studying the photooxidation pathways of this compound?

Methodological Answer :

Q. Q10. How can in silico models enhance understanding of this compound’s interactions with DNA?

Methodological Answer :

- Perform molecular dynamics (MD) simulations to study intercalation or covalent adduct formation.

- Validate with experimental data from UV melting curves or circular dichroism (CD) spectroscopy.

- Cross-reference with mutagenicity assays (e.g., Ames test) to correlate computational predictions with biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。